molecular formula C16H14Br2 B6313686 (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98% CAS No. 55705-28-7

(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%

Cat. No. B6313686
CAS RN: 55705-28-7
M. Wt: 366.09 g/mol
InChI Key: KXFSVRWXMXPESI-UHFFFAOYSA-N
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Description

(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is a chemical compound that has been used in a variety of scientific research applications. It is a chiral compound, meaning it has two versions of the same molecule; one is the mirror image of the other. This compound has been studied for its ability to act as a catalyst in various chemical reactions, as well as its potential to act as a ligand in certain biochemical and physiological processes. 2]paracyclophane, 98%, ee 98%.

Scientific Research Applications

(S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various compounds, such as amino acids and peptides. It has also been used as a ligand in the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used as a reagent in the synthesis of complex organic molecules and as an inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions, as well as a ligand in certain biochemical and physiological processes. For example, it has been shown to act as a catalyst in the synthesis of peptides and amino acids, as well as a ligand in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and receptors, as well as on certain metabolic pathways. It is also possible that the compound may have an effect on the immune system, as it has been shown to act as an inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

The advantages of using (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, in laboratory experiments include its ability to act as a catalyst in certain chemical reactions, as well as its ability to act as a ligand in certain biochemical and physiological processes. Additionally, the compound is relatively stable and has a high enantiomeric excess. The main limitation of using this compound in laboratory experiments is its potential toxicity, as it contains bromine atoms, which can be toxic when ingested or inhaled.

Future Directions

The future directions of research involving (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, include further investigation into its mechanism of action, biochemical and physiological effects, and potential toxicity. Additionally, further research into its ability to act as a catalyst in various chemical reactions is needed. Additionally, further research into its potential to act as a ligand in certain biochemical and physiological processes is needed. Finally, further research into its potential to act as an inhibitor of certain enzymes is needed.

Synthesis Methods

The synthesis of (S)-4,12-Dibromo[2.2]paracyclophane, 98%, ee 98%, involves the reaction of 4,12-dibromo-2.2.paracyclophane with a palladium catalyst. The reaction is carried out in a solvent such as acetonitrile or toluene, and the reaction is typically carried out at room temperature. The product is then purified by column chromatography, and the enantiomeric excess (ee) is determined by chiral HPLC.

properties

IUPAC Name

5,12-dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Br2/c17-15-8-4-12-2-6-14-9-11(3-7-16(14)18)1-5-13(15)10-12/h3-4,7-10H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSVRWXMXPESI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)CCC3=C(C=CC1=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,12-Dibromotricyclo[9.3.1.14,8]hexadeca-1(15),4,6,8(16),11,13-hexaene

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